molecular formula C25H23ClN4O3 B2501947 N-(4-chlorobenzyl)-2-(4,6-dimethyl-2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide CAS No. 946235-78-5

N-(4-chlorobenzyl)-2-(4,6-dimethyl-2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Cat. No. B2501947
CAS RN: 946235-78-5
M. Wt: 462.93
InChI Key: UBHZQKOSGDRGFN-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(4,6-dimethyl-2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C25H23ClN4O3 and its molecular weight is 462.93. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

The synthesized derivatives of this compound have been evaluated for their in vitro antimicrobial activity against bacterial (both Gram-positive and Gram-negative) and fungal species. The turbidimetric method was employed to assess their efficacy. Notably, compounds d1, d2, and d3 demonstrated promising antimicrobial activity . These findings suggest potential applications in combating microbial infections.

Anticancer Activity

Cancer remains a significant global health challenge, necessitating the search for novel therapeutic agents. In this context, the compound’s derivatives were screened for anticancer activity against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7). Compounds d6 and d7 exhibited the most potent activity against breast cancer cells . These results highlight the compound’s potential as an anticancer lead.

Molecular Docking Studies

To understand the binding mode of active compounds, molecular docking studies were conducted. Compounds d1, d2, d3, d6, and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These findings suggest that these compounds could serve as lead candidates for rational drug design .

Thiazole Nucleus and Medicinal Properties

The heterocyclic thiazole nucleus, present in this compound, has been associated with various medicinal properties. These include anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities. Thiazole derivatives have been explored for their potential in blocking bacterial lipid biosynthesis and other mechanisms against bacterial species .

Incorporation of 1,2,4-Triazole Core

The 1,2,4-triazole core, found in this compound, has been incorporated into several therapeutically important agents used in clinical therapy. Examples include itraconazole, posaconazole (antifungal), ribavirin (antiviral), rizatriptan (antimigraine), alprazolam (anxiolytic), and letrozole/anastrozole (antitumoral) . This suggests that the 1,2,4-triazole moiety contributes to the compound’s pharmacological relevance.

Link to 1,3,4-Oxadiazole Ring

Compound 13, bearing a 5-mercapto-1,3,4-oxadiazole ring linked to the 1,2,4-triazole nucleus via a methylene linkage, exhibited good antimicrobial activity . This connection between the two heterocyclic rings may enhance the compound’s biological effects.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4O3/c1-15-4-8-19(9-5-15)23-28-24(33-29-23)22-16(2)12-17(3)30(25(22)32)14-21(31)27-13-18-6-10-20(26)11-7-18/h4-12H,13-14H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHZQKOSGDRGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=C(N(C3=O)CC(=O)NCC4=CC=C(C=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-(4,6-dimethyl-2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

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